2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene

Catalog No.
S12344508
CAS No.
M.F
C13H18O2
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]...

Product Name

2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene

IUPAC Name

1-prop-2-enoxy-4-oxatetracyclo[6.2.1.02,7.03,5]undecane

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C13H18O2/c1-2-5-14-13-4-3-8(7-13)9-6-10-12(15-10)11(9)13/h2,8-12H,1,3-7H2

InChI Key

NBKCYCYUAKGLQU-UHFFFAOYSA-N

Canonical SMILES

C=CCOC12CCC(C1)C3C2C4C(C3)O4

2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene is a complex organic compound characterized by its unique structural framework, which includes an allyloxy substituent and a bicyclic system. The molecular formula for this compound is C13H18OC_{13}H_{18}O, indicating it contains 13 carbon atoms, 18 hydrogen atoms, and one oxygen atom. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its distinctive chemical properties.

Typical of allyl ethers and bicyclic compounds:

  • Nucleophilic Substitution: The allyloxy group can undergo nucleophilic substitution reactions, making it a useful intermediate in organic synthesis.
  • Electrophilic Addition: The double bond in the allyloxy group can react with electrophiles, leading to the formation of more complex structures.
  • Cycloaddition Reactions: The bicyclic structure may also participate in cycloaddition reactions, potentially leading to new cyclic compounds.

The synthesis of 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene can be achieved through several methods:

  • Allylation Reactions: Starting from octahydro-1aH-2,5-methanoindeno[1,2-b]oxirane, an allyl group can be introduced via nucleophilic substitution.
  • Cyclization Reactions: Utilizing appropriate precursors that contain both the allyloxy and bicyclic components can lead to the formation of the desired compound through cyclization.
  • Functional Group Transformations: Existing functional groups within related compounds can be transformed into the allyloxy group through various organic reactions.

Due to its unique structure and potential biological activity, 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene could find applications in:

  • Pharmaceuticals: As a lead compound in drug discovery targeting specific diseases.
  • Agrochemicals: Potential use as a pesticide or herbicide due to its biological activity.
  • Material Science: Utilization in the development of novel materials with specific properties.

Interaction studies involving 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene may focus on:

  • Protein Binding Studies: Understanding how this compound interacts with biological macromolecules.
  • Metabolic Studies: Investigating how this compound is metabolized in biological systems and its pharmacokinetic properties.
  • Synergistic Effects: Exploring potential synergistic effects when combined with other therapeutic agents.

Several compounds share structural similarities with 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-AllyloxycyclohexeneContains an allyloxy group and cyclohexeneSimpler structure; less rigidity
OctahydronaphthaleneBicyclic structure without functional groupsLacks functionalization; more saturated
4-AllylphenolPhenolic structure with an allyl groupExhibits distinct reactivity due to phenolic nature

These compounds highlight the uniqueness of 2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene due to its specific bicyclic framework combined with an allyloxy substituent, which may confer distinct chemical reactivity and biological activity compared to simpler or differently substituted analogs.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

206.130679813 g/mol

Monoisotopic Mass

206.130679813 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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